REACTION_CXSMILES
|
[C:1]([CH2:4][CH2:5][CH2:6][O:7][CH2:8][CH2:9][CH3:10])(=[O:3])[CH3:2].CO.[BH4-].[Na+]>[OH-].[Na+]>[CH2:8]([O:7][CH2:6][CH2:5][CH2:4][CH:1]([OH:3])[CH3:2])[CH2:9][CH3:10] |f:2.3,4.5|
|
Name
|
3-acetyl-1-propyloxy-propane
|
Quantity
|
34.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)CCCOCCC
|
Name
|
( 1 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)CCCOCCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
44.4 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
DISTILLATION
|
Details
|
the methanol was distilled off
|
Type
|
ADDITION
|
Details
|
200 ml of water was added
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ether
|
Type
|
WASH
|
Details
|
An organic layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
The anhydrous sodium sulfate was filtered off
|
Type
|
DISTILLATION
|
Details
|
the ether was distilled off
|
Type
|
DISTILLATION
|
Details
|
the remainder was distilled under vacuum for isolation and purification (104° C./20 mmHg; yield 40%)
|
Name
|
|
Type
|
|
Smiles
|
C(CC)OCCCC(C)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 40% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |